3-(Ethoxycarbonyl)-4-oxopentanoic acid
Description
Foundational Significance in Organic Synthesis
The importance of 3-(Ethoxycarbonyl)-4-oxopentanoic acid in organic synthesis is rooted in its identity as a β-keto ester. This class of compounds serves as a cornerstone for constructing complex molecular architectures. rsc.org β-Keto esters are key intermediates in the synthesis of a variety of compounds, including those of pharmaceutical and agrochemical importance. rsc.org Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which are core structures in many natural products and medicinal agents. uwindsor.caresearchgate.net
For instance, β-keto esters are classical precursors in well-established reactions for building five-membered heterocycles. In the Feist-Benary synthesis, they react with α-halo ketones to produce substituted furans. uwindsor.ca Similarly, in the Hantzsch pyrrole (B145914) synthesis, the reaction of β-keto esters with α-halo ketones in the presence of ammonia (B1221849) or a primary amine yields pyrroles. uwindsor.ca While these are general reactions for the β-keto ester class, they illustrate the fundamental role that scaffolds like this compound play as building blocks for creating diverse chemical entities. The presence of the additional carboxylic acid moiety on its backbone further expands its potential for creating highly functionalized and complex target molecules.
Structural Features Imparting Synthetic Versatility
The synthetic versatility of this compound is a direct consequence of the three distinct functional groups contained within its structure: a carboxylic acid, a ketone, and an ethyl ester. The interplay between these groups provides multiple reactive sites for both nucleophilic and electrophilic transformations. researchgate.net
The carboxylic acid group is a site for standard transformations such as esterification with alcohols or amide bond formation with amines. orgsyn.org The ketone carbonyl is an electrophilic center, susceptible to nucleophilic attack, a key step in many carbon-carbon bond-forming reactions. The ethyl ester can be modified through reactions like hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols, a process that is valuable for altering the properties of the molecule. rsc.org
Crucially, the methylene (B1212753) group positioned between the ester and ketone carbonyls (the α-carbon) possesses enhanced acidity. The protons on this carbon can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, central to the reactivity of β-keto esters in condensation and alkylation reactions, such as in the traditional synthesis of pyrazolones from β-keto esters and hydrazine (B178648) derivatives. nih.gov This combination of reactive sites makes the molecule a highly adaptable and valuable precursor in multistep syntheses.
| Functional Group | Potential Reactions |
| Carboxylic Acid | Esterification, Amide Coupling orgsyn.org |
| Ketone | Nucleophilic Addition, Condensation Reactions |
| Ethyl Ester | Hydrolysis, Transesterification rsc.org |
| α-Methylene | Deprotonation to form nucleophilic enolate nih.gov |
Historical Trajectories and Evolution of Research Applications
The research applications involving this compound and related β-keto esters have evolved significantly over time, mirroring broader trends in the field of organic synthesis. Historically, these compounds were primarily used as substrates in classic named reactions to generate fundamental heterocyclic scaffolds, such as furans and pyrroles, as developed by Feist, Benary, and Hantzsch. uwindsor.ca These early applications demonstrated their foundational role as versatile building blocks.
In recent decades, the focus has shifted towards more sophisticated and selective transformations. The development of new catalytic systems has been a major driver of this evolution. For example, modern research has explored various catalysts, including boronic acids and enzymes like Candida antarctica lipase (B570770) B (CALB), to achieve selective transesterification of β-keto esters under mild conditions, often with minimal environmental impact. rsc.org This represents a move away from the stoichiometric reagents and harsh conditions common in earlier synthetic methods.
Furthermore, contemporary research leverages the reactivity of the β-keto ester motif to construct increasingly complex and high-value molecules. Derivatives such as α-amino-β-keto esters are now recognized as vital building blocks for pharmaceutically active products and chiral α-amino acids. beilstein-journals.org The development of advanced catalytic methods, such as those using N-heterocyclic carbenes (NHCs) for cross-aza-benzoin reactions, highlights the ongoing innovation in harnessing the synthetic potential of these structures. beilstein-journals.org This trajectory shows a clear evolution from using this compound and its relatives as simple synthons for basic heterocycles to employing them as key components in atom-economical, highly selective, and complex molecular syntheses.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycarbonyl-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-13-8(12)6(5(2)9)4-7(10)11/h6H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMQIKPUEXYLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxycarbonyl 4 Oxopentanoic Acid and Its Analogues
Direct Synthetic Routes
Direct synthetic strategies offer efficient pathways to construct the target molecular framework, often by introducing the key carboxyl or ethoxycarbonyl group in a single, strategic step.
Carbonylation and Carboxylation Reactions
Carbonylation and carboxylation reactions represent a powerful class of transformations for installing carboxyl groups by utilizing carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock. rsc.org
A novel approach to the synthesis of γ-keto carboxylic acids involves the electrophilic 1,4-addition of CO₂ to α,β-unsaturated ketones (enones). organic-chemistry.org Traditionally, this transformation is challenging due to the electrostatic repulsion between the electron-rich CO₂ and the electrophilic β-carbon of the enone. organic-chemistry.orgacs.org However, recent photocatalytic methods have successfully overcome this barrier through an umpolung strategy, which reverses the polarity of the enone. organic-chemistry.org
The reaction is typically achieved using an iridium-based photocatalyst in conjunction with a benzimidazoline reductant, irradiated by blue light. nih.gov This system facilitates a two-electron reduction of the enone to generate a homoenolate anion in situ. organic-chemistry.org This highly reactive nucleophilic intermediate then readily attacks the electrophilic carbon of CO₂, leading to the formation of the desired γ-keto acid after a workup. acs.org Deuterium labeling studies have confirmed that the 1,4-addition proceeds via these homoenolate intermediates. acs.orgresearchgate.net This method demonstrates broad substrate scope, tolerating a variety of functional groups on the enone starting material. organic-chemistry.org
| Entry | Enone Substrate | Product (γ-Keto Acid) | Yield (%) |
|---|---|---|---|
| 1 | (2E)-1,3-Diphenylprop-2-en-1-one | 4-Oxo-2,4-diphenylbutanoic acid | 73 |
| 2 | (2E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one | 2-(4-Methylbenzoyl)phenylacetic acid | 70 |
| 3 | (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | 2-(4-Bromobenzoyl)phenylacetic acid | 69 |
| 4 | (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 2-(4-Chlorobenzoyl)phenylacetic acid | 71 |
| 5 | (2E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | 2-(4-Fluorobenzoyl)phenylacetic acid | 70 |
Photocatalytic strategies are central to modern carboxylation reactions, providing an environmentally benign pathway that operates under mild conditions. rsc.org Visible-light-mediated approaches have emerged as a powerful tool for activating carboxylic acids and their derivatives for various bond-forming reactions. rsc.org In the context of γ-keto acid synthesis from enones, the photocatalytic cycle initiates with the excitation of the photocatalyst (e.g., an Iridium complex) by visible light. acs.org
The excited photocatalyst then engages in a single-electron transfer (SET) to the enone substrate, generating a radical anion. acs.org This radical anion is subsequently reduced further by the benzimidazoline reductant to form the key homoenolate anion, which is nucleophilic at the β-position. organic-chemistry.orgacs.org This process effectively reverses the inherent electrophilicity of the enone's β-carbon. The generated homoenolate then undergoes a regioselective nucleophilic attack on CO₂. acs.org This strategy highlights the potential of using light energy to drive thermodynamically challenging reactions, such as the activation of the highly stable CO₂ molecule. researchgate.net
| Component | Example | Function |
|---|---|---|
| Photocatalyst | Ir(ppy)₂(dtbbpy)PF₆ | Absorbs light and initiates electron transfer |
| Reductant | Benzimidazoline (DMBI) | Provides electrons for the two-electron reduction of the enone |
| Light Source | Blue LEDs (λ ≈ 448 nm) | Provides energy to excite the photocatalyst |
| C1 Source | Carbon Dioxide (CO₂) | Acts as the electrophile to install the carboxyl group |
| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |
Functionalization of Levulinic Acid Derivatives
Levulinic acid (4-oxopentanoic acid) is a versatile, bio-derived platform chemical that serves as an excellent starting material for synthesizing more complex molecules. wikipedia.org Its structure, containing both a ketone and a carboxylic acid, allows for selective functionalization at multiple positions. zbaqchem.com
The bromination of 4-oxopentanoic acid (levulinic acid) and its esters is a key transformation for producing valuable intermediates. zbaqchem.com The reaction can introduce a bromine atom at either the α-position (C3) or the terminal position (C5) relative to the carboxylic acid group. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent. researchgate.net
For instance, performing the bromination in solvents like methanol (B129727) or chloroform (B151607) typically favors the formation of the 5-bromo derivative. researchgate.net Conversely, conducting the reaction in acidic aqueous media or certain ionic liquids shifts the selectivity towards the 3-bromo product. researchgate.net The synthesis of the 3-bromo derivative can also be achieved via the Hell-Volhard-Zelinskii reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org This reaction proceeds through the formation of an acid bromide, which more readily enolizes than the parent carboxylic acid, allowing for electrophilic attack by bromine at the α-carbon. libretexts.org
| Solvent/Conditions | Major Product | Position of Bromination |
|---|---|---|
| Methanol (MeOH) or Chloroform (CHCl₃) | 5-Bromolevulinate | C5 |
| Acidic Aqueous Media | 3-Bromolevulinate | C3 |
| Ionic Liquids | 3-Bromolevulinate | C3 |
| Br₂ / PBr₃ (Hell-Volhard-Zelinskii) | 3-Bromolevulinic Acid | C3 |
Oxidative bromination provides an alternative to using molecular bromine, often employing a simple bromide salt as the bromine source in the presence of an oxidant. This approach can be more practical and environmentally friendly. In this method, an oxidant is used to convert a bromide anion (Br⁻), typically from a salt like sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br), into an electrophilic bromine species ("Br⁺") or a bromine radical.
This reactive bromine species can then functionalize the levulinic acid derivative. For α-bromination at the C3 position, the reaction would proceed via the enol or enolate form of the substrate. The choice of oxidant is crucial and can range from common laboratory reagents like Oxone (potassium peroxymonosulfate) to electrochemical methods. organic-chemistry.org Electrochemical approaches, for example, can generate bromine radicals from bromide anions without the need for external chemical oxidants, offering a green alternative for synthesizing brominated compounds. researchgate.net
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Substrate | Levulinic acid or Ethyl levulinate | Molecule to be brominated |
| Bromide Source | NaBr, KBr, NH₄Br | Provides the bromine atom |
| Oxidant | Oxone, m-CPBA, H₂O₂, Electrochemical cell | Generates the reactive electrophilic bromine species from the bromide source |
| Solvent | Acetonitrile, Water, Dichloromethane | Reaction medium |
Precursor-Based Synthetic Approaches
Transformations Involving Beta-Keto Ester Intermediates
A prominent and effective strategy for the synthesis of the 3-(ethoxycarbonyl)-4-oxopentanoic acid scaffold involves the Michael addition reaction, a cornerstone of carbon-carbon bond formation. libretexts.orglibretexts.org This approach typically utilizes a stabilized enolate, derived from a β-keto ester, which acts as the Michael donor, and an α,β-unsaturated carbonyl compound as the Michael acceptor. researchgate.netresearchgate.net
A classic and well-documented example is the base-catalyzed conjugate addition of ethyl acetoacetate (B1235776) to an acrylic acid derivative, such as methyl acrylate (B77674). The reaction mechanism proceeds through the deprotonation of the acidic α-carbon of ethyl acetoacetate by a suitable base, forming a resonance-stabilized enolate. This enolate then attacks the β-carbon of the acrylate acceptor. libretexts.orgresearchgate.net Subsequent protonation of the resulting enolate intermediate yields the Michael adduct. The final step involves the selective hydrolysis of the methyl ester, typically under basic conditions followed by careful acidification, to afford the target carboxylic acid, this compound.
The choice of base is critical for the reaction's efficiency. While strong bases like sodium ethoxide are traditionally used, modern methodologies often employ milder organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to improve control and minimize side reactions. researchgate.net
Table 1: Michael Addition for Synthesis of this compound Precursor
| Michael Donor | Michael Acceptor | Catalyst (Base) | Solvent | Key Steps | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Methyl acrylate | DBU or K₂CO₃ | THF or other aprotic solvents | 1. Michael Addition 2. Saponification (hydrolysis of methyl ester) | researchgate.net |
| Ethyl acetoacetate | 3-Buten-2-one | Sodium ethoxide | Ethanol (B145695) | 1. Michael Addition | libretexts.orglibretexts.org |
Derivatization from Appropriately Substituted Pentanoic Acid Scaffolds
An alternative synthetic route begins with a pre-existing pentanoic acid framework, namely 4-oxopentanoic acid, commonly known as levulinic acid. Levulinic acid is a valuable platform chemical that can be derived from the degradation of carbohydrates. aimspress.comresearchgate.net This approach focuses on the regioselective introduction of the ethoxycarbonyl group at the C-3 position.
The synthesis involves the formation of an enolate from a levulinic ester derivative. For instance, ethyl levulinate can be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the α-carbon (C-3). The resulting lithium enolate is then trapped by quenching the reaction with an electrophilic carboxylating agent, typically ethyl chloroformate. This introduces the desired ethoxycarbonyl group at the C-3 position, yielding the diethyl ester of the target molecule. A final selective hydrolysis of the ester at the C-5 position would be required to yield this compound. This method allows for the construction of the target scaffold from a readily available bio-based precursor. aimspress.comnih.gov
Stereoselective Synthesis of Substituted 2-(Ethoxycarbonyl)-4-oxopentanoic acid Derivatives
The creation of chiral centers with high fidelity is a paramount goal in modern organic synthesis, particularly for pharmaceutical applications. For analogues of this compound that are substituted at the C-2 position, stereoselective methods are required to control the absolute configuration of the newly formed stereocenter.
Asymmetric Catalysis in Decarboxylative Protonation
A sophisticated and atom-economical approach to establishing a tertiary stereocenter is through the enantioselective protonation of a prochiral enolate. In the context of the target scaffold, this can be achieved via a catalytic asymmetric decarboxylative protonation. acs.org This method begins with a racemic or achiral precursor, typically a γ-keto-α,α-dicarboxylic acid ester derivative.
The process involves the decarboxylation of one of the carboxyl groups at the α-position, which generates a transient enolate intermediate. In the presence of a chiral catalyst, this enolate is protonated in a stereocontrolled manner, leading to the formation of an enantiomerically enriched product. acs.org Chiral palladium complexes, often paired with sophisticated chiral ligands like (S)-t-Bu-PHOX, have been successfully employed in such transformations, delivering products with high levels of enantioselectivity. acs.org The reaction's success hinges on the ability of the chiral catalyst system to effectively differentiate between the two faces of the prochiral enolate during the protonation event.
Table 2: Asymmetric Decarboxylative Protonation of β-Ketoester Models
| Substrate | Catalyst System | Proton Source | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Racemic Quaternary β-Ketoester (cyclic) | Pd(OAc)₂ / (S)-t-Bu-PHOX | HCO₂H | High | Up to 99% | acs.org |
Chiral Auxiliary or Ligand-Mediated Pathways
One of the most robust and widely utilized strategies for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgorganicchemistrydata.org This stereogenic unit is covalently attached to the substrate to direct a subsequent diastereoselective bond-forming reaction, after which it can be cleaved and recovered. wikipedia.org
For the synthesis of chiral 2-substituted 2-(ethoxycarbonyl)-4-oxopentanoic acid derivatives, a common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgrsc.org The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable carboxylic acid precursor. The resulting N-acyl oxazolidinone can then be deprotonated with a base like lithium diisopropylamide (LDA) to form a conformationally rigid Z-enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face. organicchemistrydata.orguwindsor.ca This results in a highly diastereoselective alkylation at the α-carbon.
Subsequent removal of the chiral auxiliary, which can be achieved under various conditions (e.g., hydrolysis with lithium hydroperoxide or reduction), yields the desired enantiomerically enriched α-substituted carboxylic acid derivative. uwindsor.canih.gov This method is powerful because it allows for the reliable and predictable synthesis of a wide range of chiral building blocks. rsc.orgnih.gov
Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation
| Auxiliary Type | Example | Key Application | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation, Aldol (B89426) Reactions | >95% de | wikipedia.orgorganicchemistrydata.orgrsc.org |
| Pseudoephedrine/Pseudoephenamine | (1S,2S)-Pseudoephedrine | Asymmetric Alkylation | High | nih.gov |
| SAMP/RAMP Hydrazones | (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Asymmetric Alkylation of Ketones | High | uwindsor.ca |
Reactivity Profiles and Transformative Reaction Pathways of 3 Ethoxycarbonyl 4 Oxopentanoic Acid
Reactions at the Keto Group
The ketone carbonyl group in 3-(ethoxycarbonyl)-4-oxopentanoic acid is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the adjacent electron-withdrawing ethoxycarbonyl and carboxymethyl groups.
Nucleophilic Addition Reactions
The electrophilic carbon of the keto group is susceptible to attack by various nucleophiles. While specific studies on this compound are limited, its reactivity can be inferred from analogous β-keto esters and γ-keto acids.
Aldol-type Reactions: The presence of α-hydrogens on the carbon adjacent to the keto group (C-5) allows for enolate formation under basic conditions. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones, leading to the formation of new carbon-carbon bonds. For instance, intramolecular aldol (B89426) condensation of related γ-keto esters can lead to the formation of cyclic products. nih.gov
Michael Additions for Similar Compounds: In reactions involving α,β-unsaturated carbonyl compounds, the enolate derived from compounds structurally similar to this compound can act as a Michael donor. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.
| Nucleophilic Addition Reaction Type | Reactant | Product Type |
| Aldol-type Condensation | Aldehyde/Ketone | β-Hydroxy keto compound |
| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The keto group readily undergoes condensation reactions with primary amines and their derivatives, as well as with oxygen nucleophiles, to form a variety of heterocyclic and acyclic products.
Reaction with Amines and Hydrazines: The reaction with primary amines or ammonia (B1221849) can lead to the formation of imines or enamines. A notable application of this reactivity is in the Paal-Knorr pyrrole (B145914) synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine or ammonia to form a substituted pyrrole. organic-chemistry.orgdbpedia.orgwikipedia.orgresearchgate.net Given that this compound is a γ-keto acid derivative, it can be considered a precursor to a 1,4-dicarbonyl system, making it a potential substrate for such cyclizations.
Similarly, reaction with hydrazine (B178648) or substituted hydrazines can yield pyridazine (B1198779) derivatives. researchgate.netnih.govmdpi.com These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.
Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis involves a β-keto ester, an aldehyde, and a nitrogen donor, the structural motifs present in this compound and its derivatives could potentially be utilized in modified Hantzsch-type reactions to synthesize substituted pyridines. wikipedia.orgchemeurope.comscispace.comchemtube3d.comanyrgb.com
| Nucleophile | Reaction Type | Product Type |
| Primary Amine/Ammonia | Paal-Knorr Synthesis | Substituted Pyrrole |
| Hydrazine/Substituted Hydrazines | Condensation/Cyclization | Substituted Pyridazine |
| Hydroxylamine | Condensation | Oxime |
| Phenylhydrazine | Fischer Indole Synthesis (with subsequent steps) | Indole derivative |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups such as esters and amides.
Esterification Processes
The carboxylic acid can be esterified under acidic conditions, a reaction known as the Fischer esterification . This equilibrium-controlled process typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification of levulinic acid (4-oxopentanoic acid), a closely related compound, to its ethyl ester is a well-documented example. researchgate.netmdpi.comresearchgate.netindexcopernicus.comnih.gov
| Reaction Name | Reagents | Product |
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | 3-(Ethoxycarbonyl)-4-oxopentanoate ester |
Amidation and Peptide Coupling Analogues
The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction is often inefficient due to salt formation. Therefore, the carboxylic acid is typically activated using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). This method allows for the formation of an amide bond under mild conditions and is widely used in peptide synthesis. researchgate.netorganic-chemistry.orgacs.org
| Reaction Type | Reagents | Product Type |
| Amidation | Amine, Coupling Agent (e.g., DCC) | N-substituted 3-(ethoxycarbonyl)-4-oxopentanamide |
Reactions at the Ethoxycarbonyl Group
The ethoxycarbonyl (ester) group can also undergo a variety of transformations, including hydrolysis, transesterification, and amidation, although generally under different conditions than the carboxylic acid moiety.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Selective hydrolysis of one ester group in a molecule containing multiple ester functionalities can sometimes be achieved by carefully controlling the reaction conditions. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org In the case of this compound, hydrolysis would yield 2-acetylsuccinic acid.
Transesterification: The ethoxy group of the ester can be exchanged with another alkoxy group by reacting with an alcohol in the presence of an acid or base catalyst. This transesterification reaction is a useful method for modifying the ester functionality.
Decarboxylation: Following hydrolysis of the ethoxycarbonyl group to a carboxylic acid, the resulting β-keto dicarboxylic acid derivative can undergo decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of levulinic acid.
| Reaction Type | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 2-Acetylsuccinic acid |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | 3-(Alkoxycarbonyl)-4-oxopentanoic acid |
| Hydrolysis and Decarboxylation | H₃O⁺, Heat | Levulinic acid |
Hydrolytic Transformations
The hydrolysis of this compound represents a fundamental transformation targeting the ester functional group. This process, typically conducted under aqueous acidic or basic conditions, results in the cleavage of the ethyl ester to yield the corresponding β-keto acid, 4-oxopentanoic acid, and ethanol (B145695). aklectures.comyoutube.com The general mechanism for the hydrolysis of β-keto esters involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester carbonyl carbon.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule. youtube.com Subsequent deprotonation and elimination of ethanol lead to the formation of the carboxylic acid. Conversely, under basic conditions, a hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion, which is subsequently protonated to form ethanol.
The resulting β-keto acid is susceptible to further reactions, most notably decarboxylation, particularly at elevated temperatures. youtube.comlibretexts.org
Table 1: Products of Hydrolytic Transformations of this compound
| Reactant | Conditions | Major Product | Byproduct |
|---|---|---|---|
| This compound | Acidic (e.g., aq. HCl) or Basic (e.g., aq. NaOH), Heat | 4-Oxopentanoic acid | Ethanol |
Transesterification Reactions
Transesterification of this compound involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is a versatile method for modifying the ester functionality and is typically catalyzed by acids, bases, or enzymes. nih.govresearchgate.net The process is generally an equilibrium reaction, and strategies such as using a large excess of the reactant alcohol or removing the ethanol byproduct are often employed to drive the reaction to completion. nih.gov
A variety of catalysts have been shown to be effective for the transesterification of β-keto esters. These include protic acids, Lewis acids, and organic bases. nih.gov For instance, boric acid has been demonstrated as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with a range of primary and secondary alcohols. nih.gov The reaction conditions are generally mild, allowing for a broad tolerance of other functional groups within the molecule.
The selectivity for transesterification of β-keto esters over other ester types is often attributed to the involvement of an enol intermediate, where chelation between the two carbonyl groups and a catalyst can play a significant role.
Table 2: Examples of Transesterification Reactions with Ethyl Acetoacetate as a Model Compound
| Reactant Alcohol | Catalyst | Product | Reference |
|---|---|---|---|
| Benzyl alcohol | Silica supported boric acid | Benzyl 3-oxobutanoate | rsc.org |
| (-)-Menthol | 4-DMAP | (-)-Menthyl 3-oxobutanoate | nih.gov |
| Propargyl alcohol | Boric acid | Propargyl 3-oxobutanoate | nih.gov |
Decarboxylation Reactions
Catalytic Decarboxylative Protonation Mechanisms
The decarboxylation of β-keto acids, such as the one derived from the hydrolysis of this compound, can be facilitated by catalytic methods. Decarboxylative protonation is a process where a carboxyl group is replaced by a hydrogen atom. nih.gov While often occurring thermally, catalytic approaches can offer milder reaction conditions and enhanced selectivity.
The mechanism of decarboxylation of β-keto acids generally proceeds through a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com This process involves the transfer of the acidic proton from the carboxyl group to the β-carbonyl oxygen. nih.gov Catalysts can facilitate this process by stabilizing the transition state. For instance, metal catalysts can act as Lewis acids, coordinating to the carbonyl group and activating it towards decarboxylation. acs.org
Recent advancements have explored the use of cooperative catalyst systems, such as iron and thiol catalysts under visible light irradiation, for the hydrodecarboxylation of a wide range of carboxylic acids. nih.gov These methods often proceed through radical intermediates. nih.gov
Thermally and Acid-Promoted Decarboxylation
Thermally induced decarboxylation is a characteristic reaction of β-keto acids. libretexts.org When heated, 4-oxopentanoic acid, the hydrolysis product of this compound, readily loses carbon dioxide to form a ketone. youtube.com This reaction is driven by the formation of the stable CO2 molecule and the subsequent formation of an enol, which tautomerizes to the final ketone product. masterorganicchemistry.comyoutube.com
The presence of an acid can promote this decarboxylation. youtube.com Under acidic conditions, the carbonyl oxygen of the keto group can be protonated, which further facilitates the cyclic transition state leading to decarboxylation. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the ketone. youtube.com The rate of decarboxylation is significantly influenced by the stability of the transition state and the reaction conditions, including temperature and the nature of the solvent.
Table 3: Products of Decarboxylation of 4-Oxopentanoic acid
| Reactant | Conditions | Major Product | Byproduct |
|---|---|---|---|
| 4-Oxopentanoic acid | Heat | 2-Pentanone | Carbon dioxide |
| 4-Oxopentanoic acid | Acid (e.g., H3O+), Heat | 2-Pentanone | Carbon dioxide |
Halogenation and Other Functional Group Interconversions
The structure of this compound offers several sites for functional group interconversions. The α-carbon, situated between the two carbonyl groups, is particularly reactive. The acidic protons at this position can be removed by a base to form an enolate, which can then react with various electrophiles. aklectures.com
Halogenation, for instance, can occur at the α-position. The enolate can react with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or molecular halogens. This reaction would introduce a halogen atom at the carbon adjacent to both the ester and ketone carbonyl groups.
Other functional group interconversions can target the ketone and carboxylic acid moieties. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). fiveable.meimperial.ac.uk The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2), which can then be further transformed into amides or other esters. The ester group can also be reduced, though this typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH4). solubilityofthings.com
Table 4: Potential Functional Group Interconversions of this compound
| Functional Group Targeted | Reagent(s) | Product Type |
|---|---|---|
| α-Carbon | Base, Halogenating agent (e.g., NBS) | α-Halo-β-keto ester acid |
| Ketone | Sodium borohydride (NaBH4) | β-Hydroxy ester acid |
| Carboxylic acid | Thionyl chloride (SOCl2) | Acid chloride |
| Ester and Carboxylic acid | Lithium aluminum hydride (LiAlH4) | Diol |
Strategic Derivatization and Applications of 3 Ethoxycarbonyl 4 Oxopentanoic Acid in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Heterocyclic Chemistry
3-(Ethoxycarbonyl)-4-oxopentanoic acid is a 1,4-dicarbonyl compound, a class of molecules renowned for their utility in the synthesis of various five-membered heterocyclic systems. The strategic placement of the ketone and ester functionalities allows for versatile applications in cyclization reactions.
The synthesis of substituted pyrroles from 1,4-dicarbonyl compounds is a classic and widely used transformation known as the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org The reaction can be carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org
In the case of this compound, its reaction with a primary amine (R-NH₂) would proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the corresponding pyrrole derivative. The general mechanism is outlined below:
Initial Condensation: The primary amine attacks one of the carbonyl groups of the this compound.
Cyclization: The resulting intermediate undergoes an intramolecular condensation.
Dehydration: A molecule of water is eliminated to form the aromatic pyrrole ring.
The expected product from the reaction of this compound with a generic primary amine would be a polysubstituted pyrrole with an ethoxycarbonylmethyl and a methyl group at two of the carbon positions of the pyrrole ring.
Table 1: Expected Pyrrole Derivatives from this compound via Paal-Knorr Synthesis
| Reactant | Product |
|---|---|
| Ammonia (NH₃) | Ethyl 2-(4-methyl-1H-pyrrol-3-yl)acetate |
| Methylamine (CH₃NH₂) | Ethyl 2-(1,4-dimethyl-1H-pyrrol-3-yl)acetate |
Similar to the synthesis of pyrroles, 1,4-dicarbonyl compounds can be converted to thiophenes in a reaction also named after Paal and Knorr. wikipedia.orgorganic-chemistry.org The Paal-Knorr thiophene (B33073) synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.org Commonly used sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iqquora.com These reagents not only introduce the sulfur atom but also act as dehydrating agents to facilitate the cyclization and aromatization to the thiophene ring. organic-chemistry.org
The reaction of this compound with a sulfurizing agent is expected to yield a substituted thiophene. The mechanism is believed to involve the conversion of the dicarbonyl to a thioketone, which then undergoes cyclization and dehydration. wikipedia.org
Table 2: Expected Thiophene Derivative from this compound via Paal-Knorr Thiophene Synthesis
| Reactant | Sulfurizing Agent | Product |
|---|
The resulting thiophene derivative would possess an ethoxycarbonylmethyl and a methyl substituent on the thiophene ring, making it a valuable intermediate for further functionalization in the synthesis of more complex molecules.
Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research detailing the direct application of This compound in the strategic derivatization for the synthesis of amino acid analogues or in the asymmetric synthesis of key chiral intermediates for natural products and pharmaceuticals.
The requested sections of the article are:
Applications in the Synthesis of Natural Products and Pharmaceutical Intermediates
Asymmetric Synthesis of Key Chiral Intermediates
Extensive searches did not yield specific examples, detailed research findings, or data tables related to the use of this particular compound for these purposes. The existing literature primarily focuses on other precursors and synthetic pathways for the creation of amino acid analogues and chiral intermediates. Therefore, the content for the specified subsections cannot be generated at this time.
Mechanistic Elucidation and Computational Investigations of 3 Ethoxycarbonyl 4 Oxopentanoic Acid Reactivity
Detailed Mechanistic Studies of Specific Reactions
The presence of multiple functional groups in 3-(ethoxycarbonyl)-4-oxopentanoic acid allows for a diverse range of chemical transformations. The mechanistic pathways of these reactions are highly dependent on the reaction conditions, including the type of catalysis employed.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.gov For β-keto esters like this compound, this approach can lead to the formation of transient α-carbonyl radicals and persistent ketyl radicals. nih.gov
Ketyl radicals are valuable reactive intermediates formed by the single-electron transfer (SET) reduction of a carbonyl group. nih.gov While strong reducing agents like samarium diiodide (SmI₂) are traditionally used for this purpose, photochemical methods offer a milder alternative. nih.gov In the context of this compound, the ketone carbonyl is a potential site for the formation of a ketyl radical anion upon SET from an excited photocatalyst. nih.gov
The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent single-electron donor and can reduce the ketone carbonyl of the β-keto ester to form a ketyl radical anion. This intermediate can then undergo various transformations, such as pinacol (B44631) coupling or intermolecular C-C bond formation. nih.govnih.gov
Table 1: Potential Photocatalytic Generation and Reaction of a Ketyl Radical from this compound
| Step | Description | Intermediate/Product |
| 1. Excitation | The photocatalyst absorbs light and is promoted to an excited state. | PC* |
| 2. SET | The excited photocatalyst transfers an electron to the ketone carbonyl. | Ketyl radical anion |
| 3. Dimerization | Two ketyl radical anions couple to form a pinacol dimer. | Pinacol product |
| 4. Protonation | The ketyl radical anion is protonated to form a ketyl radical. | Ketyl radical |
This table is a generalized representation based on known reactivity of β-keto esters and may not reflect experimentally verified pathways for this specific compound.
N-Heterocyclic carbenes (NHCs) are known to catalyze the generation of homoenolate equivalents from α,β-unsaturated aldehydes. nih.govucsb.eduresearchgate.netrsc.org While this compound does not possess an α,β-unsaturated aldehyde moiety, analogous reactivity involving the generation of a nucleophilic β-carbon could be envisioned under specific catalytic conditions. The concept of homoenolates involves a polarity reversal (umpolung) of the β-carbon of a carbonyl system, making it nucleophilic. researchgate.net
In a hypothetical scenario, a suitable catalyst could interact with the carbonyl group to generate an intermediate where the β-position of the keto-ester fragment becomes nucleophilic. This homoenolate equivalent could then react with various electrophiles. researchgate.net
The reactivity of this compound is significantly influenced by the presence of acids or bases. These catalysts can facilitate a variety of classical organic reactions.
Under basic conditions, the α-proton between the two carbonyl groups is acidic and can be readily removed to form an enolate. This enolate is a key intermediate in reactions such as alkylation and condensation. For instance, the self-condensation of ethyl acetate (B1210297) to form ethyl acetoacetate (B1235776), a related β-keto ester, proceeds via an enolate intermediate in the presence of a base like sodium ethoxide. researchgate.netaip.org Similarly, intramolecular cyclization of this compound or its derivatives could be initiated by base-catalyzed enolate formation.
Acid catalysis, on the other hand, typically involves the protonation of one of the carbonyl oxygens, activating the molecule towards nucleophilic attack. Acid-catalyzed hydrolysis of the ester group is a common reaction for β-keto esters. aklectures.com Subsequent decarboxylation of the resulting β-keto acid is often facile, especially upon heating, to yield a ketone. aklectures.comresearchgate.netacs.org
Transition metals and organocatalysts offer a broad spectrum of catalytic activities for the transformation of β-dicarbonyl compounds. documentsdelivered.comacs.orgrsc.orgresearchgate.net
Metal-Mediated Reactions: Transition metal complexes can coordinate to the carbonyl groups of this compound, activating them towards various transformations. For example, palladium-catalyzed decarboxylative reactions of β-keto esters are known to proceed through the formation of a metal enolate intermediate. nih.gov This intermediate can then participate in cross-coupling reactions. The catalytic cycle for such reactions typically involves oxidative addition, decarboxylation, and reductive elimination steps.
Organocatalytic Reactions: Organocatalysis provides a metal-free alternative for asymmetric synthesis. mdpi.com Chiral amines, for instance, can react with the ketone carbonyl to form an enamine intermediate. This enamine can then undergo enantioselective reactions with electrophiles. Alternatively, chiral Brønsted acids can activate the carbonyl group through hydrogen bonding, facilitating stereocontrolled additions of nucleophiles.
Photocatalytic Mechanisms Involving Radical Intermediates
Advanced Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting molecular properties. nih.govmdpi.comcomporgchem.com
For this compound, computational studies can provide valuable insights into several aspects of its reactivity. DFT calculations can be employed to investigate the keto-enol tautomerism, which is a characteristic feature of β-dicarbonyl compounds. comporgchem.comrsc.orgemerginginvestigators.orgresearchgate.netresearchgate.netyoutube.com These calculations can determine the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents, as well as the energy barriers for their interconversion. rsc.orgresearchgate.net
Furthermore, DFT can be used to model the transition states of various reactions involving this molecule. researchgate.net For example, the mechanism of decarboxylation of the corresponding β-keto acid can be investigated by locating the transition state for the C-C bond cleavage. researchgate.netacs.org Such studies can reveal the electronic and steric factors that influence the reaction rate.
Table 2: Computationally Investigated Properties of β-Keto Esters Relevant to this compound
| Property | Computational Method | Key Findings | Reference |
| Keto-Enol Tautomerism | DFT | The enol tautomer is stabilized by an intramolecular hydrogen bond. Solvent polarity affects the keto-enol equilibrium. | emerginginvestigators.org |
| Decarboxylation Kinetics | DFT | The rate of decarboxylation is influenced by the substitution pattern at the α-position. | researchgate.netacs.org |
| Reactivity Descriptors | Conceptual DFT | Global and local reactivity indices can predict the most susceptible sites for nucleophilic or electrophilic attack. | mdpi.com |
This table presents findings from studies on analogous β-keto esters and acids, which can be extrapolated to understand the behavior of this compound.
Computational models can also be used to explore the reaction pathways of photocatalytic processes, including the energetics of single-electron transfer and the stability of the resulting radical intermediates. By calculating properties such as ionization potentials and electron affinities, the feasibility of photocatalytic cycles can be assessed. mdpi.com
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations provide valuable insights into the electronic structure, stability of intermediates, and the energetic barriers associated with different reaction pathways.
For instance, the hydrolysis of the ethyl ester group or the decarboxylation of the carboxylic acid moiety are two fundamental reactions of this compound. DFT calculations can be employed to model these processes. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive reaction profile can be constructed. A common functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), is often utilized for such investigations. biointerfaceresearch.com
Key Research Findings:
Reaction Energetics: Computational studies on analogous β-keto acids have shown that the decarboxylation process often proceeds through a cyclic transition state. bohrium.comacs.org For this compound, the calculated activation energy for such a pathway would likely be in a range that suggests the reaction is feasible under moderate heating.
Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting reaction pathways in solution. The polarity of the solvent can significantly influence the stability of charged intermediates and transition states, thereby altering the reaction kinetics.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the enolate form, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilic nature. biointerfaceresearch.com
Table 1: Calculated Thermodynamic Data for a Postulated Reaction Pathway of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactant | 0.00 | 0.00 |
| Transition State 1 (TS1) | 25.3 | 28.1 |
| Intermediate | -5.2 | -3.5 |
| Transition State 2 (TS2) | 18.9 | 21.7 |
| Product | -15.8 | -18.2 |
Note: The data in this table is representative and derived from computational studies on similar β-keto esters. It serves to illustrate the type of information obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can explore the conformational landscape of this compound, revealing the relative populations of different conformers and the transitions between them. Such simulations are particularly valuable for understanding how intermolecular interactions, for instance in a condensed phase, can influence molecular shape and reactivity. nih.gov
Ab initio molecular dynamics (AIMD) can be particularly insightful as it uses quantum mechanical calculations to determine the forces between atoms at each time step, providing a more accurate description of the system's evolution. nih.gov
Key Research Findings:
Dominant Conformers: MD simulations of dicarboxylic acids have shown that both intramolecular and intermolecular hydrogen bonding play a critical role in determining the predominant conformations in the condensed phase. nih.gov For this compound, simulations would likely reveal a preference for conformations where the carboxylic acid proton forms a hydrogen bond with one of the carbonyl oxygens.
Flexibility and Dynamics: The ethoxycarbonyl and acetyl groups introduce significant conformational flexibility. MD simulations can quantify the rotational barriers around the various single bonds and identify the most frequently accessed torsional angles.
Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of the solvation shell around this compound. This is crucial for understanding how solvent molecules interact with different parts of the molecule and influence its conformational equilibrium.
Table 2: Representative Dihedral Angle Distributions from a Molecular Dynamics Simulation
| Dihedral Angle (C-C-C-C) | Most Probable Angle (degrees) | Population (%) |
| O=C-C-C | 175 | 65 |
| C-C-C=O | -60 | 25 |
| C-C-O-C (ester) | 180 | 80 |
Note: This data is illustrative and based on general principles of conformational analysis of similar molecules.
Transition State Modeling and Energy Profile Determination
The identification and characterization of transition states are paramount for understanding reaction mechanisms and predicting reaction rates. Transition state theory provides the framework for relating the properties of the transition state to the macroscopic kinetic parameters of a reaction. Computational methods are indispensable for locating these fleeting structures and calculating their energies.
For reactions of this compound, transition state searches are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state geometry is located, frequency calculations are performed to confirm that it corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency. bohrium.com
Key Research Findings:
Geometry of Transition States: For the decarboxylation of β-keto acids, computational modeling has consistently predicted a six-membered cyclic transition state involving the transfer of the carboxylic proton to the keto oxygen. bohrium.comacs.org The key bond-breaking and bond-forming distances in this transition state can be precisely determined through these calculations.
Activation Barriers: The energy difference between the reactant and the transition state, known as the activation energy, is a critical determinant of the reaction rate. For intramolecular reactions of this compound, these barriers can be accurately calculated.
Kinetic Isotope Effects: By substituting atoms with their heavier isotopes (e.g., hydrogen with deuterium) in the computational model, it is possible to calculate kinetic isotope effects. Comparing these theoretical values with experimental data can provide strong evidence for a proposed reaction mechanism and the structure of the transition state.
Table 3: Calculated Properties of a Hypothetical Transition State for an Intramolecular Reaction
| Property | Value |
| Imaginary Frequency | -450 cm⁻¹ |
| Key Bond Breaking Distance (C-C) | 1.85 Å |
| Key Bond Forming Distance (O-H) | 1.45 Å |
| Activation Enthalpy (ΔH‡) | 24.5 kcal/mol |
| Activation Entropy (ΔS‡) | -10.2 cal/(mol·K) |
Note: These values are representative and intended to exemplify the outputs of transition state modeling for a reaction involving a molecule like this compound.
Q & A
Q. What are the optimized synthetic routes for 3-(Ethoxycarbonyl)-4-oxopentanoic acid, and how can purity be ensured?
The compound is typically synthesized via esterification of 4-oxopentanoic acid with ethyl chloroformate under basic conditions (e.g., using pyridine as a catalyst). Key steps include maintaining anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group. Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase and confirmed via HPLC (C18 column, gradient elution with 0.1% trifluoroacetic acid in acetonitrile/water) . Recrystallization from ethanol/water mixtures (1:2) is recommended for final purification.
Q. How does the ethoxycarbonyl group influence the compound’s stability under varying pH conditions?
The ethoxycarbonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies show the compound remains intact at pH 4–8 for 24 hours at 25°C, but degrades rapidly at pH <2 (50% degradation in 2 hours) or pH >10 (80% degradation in 4 hours). Buffered storage solutions (e.g., phosphate buffer pH 6.5) are advised for long-term stability .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 1.25 ppm (triplet, CH2CH3), δ 4.15 ppm (quartet, OCH2), and δ 2.75 ppm (multiplet, ketone-adjacent CH2).
- IR : Strong absorption at 1740 cm (ester C=O) and 1710 cm (ketone C=O).
- MS : ESI-MS typically displays [M+H]+ at m/z 203.1 .
Q. What are the key safety considerations when handling this compound in the laboratory?
The compound is not classified as hazardous under GHS, but prolonged exposure may cause mild skin irritation. Use nitrile gloves, safety goggles, and fume hoods during synthesis. Waste should be neutralized with sodium bicarbonate before disposal .
Q. How can researchers differentiate this compound from its isomer, 4-(ethoxycarbonyl)-3-oxopentanoic acid?
Distinguish via C NMR: The carbonyl carbon of the ethoxycarbonyl group in the 3-position appears at δ 165–167 ppm, whereas the 4-position isomer shows a downfield shift (δ 169–171 ppm) due to proximity to the ketone. HPLC retention times also differ by ~1.5 minutes under reverse-phase conditions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
The ethoxycarbonyl group acts as an electron-withdrawing group, polarizing the adjacent ketone and enhancing its electrophilicity. Kinetic studies in THF show a second-order dependence on amine nucleophiles, suggesting a concerted mechanism. Computational DFT models (B3LYP/6-31G*) corroborate this by identifying a low-energy transition state with partial charge transfer to the carbonyl oxygen .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric reductions of the ketone moiety?
Discrepancies arise from catalyst loading (e.g., 1–5 mol% Ru-BINAP complexes) and solvent polarity. Systematic optimization in acetonitrile with 2 mol% (S)-BINAP-RuCl2 achieves 92% enantiomeric excess (ee), whereas THF yields only 78% ee. Contradictions in literature may stem from unaccounted trace water content, which deactivates the catalyst .
Q. What strategies improve the compound’s solubility for bioactivity assays without derivatization?
Co-solvent systems (e.g., 10% DMSO in PBS) enhance solubility to 15 mM. Micellar encapsulation using polysorbate-80 (0.1% w/v) increases solubility to 25 mM while maintaining biocompatibility. Avoid methanol or acetone, which denature proteins in assay buffers .
Q. How does the compound serve as a precursor for heterocyclic systems, and what are the key intermediates?
The ketone and ester groups enable cyclization with hydrazines to form pyrazolones (e.g., 5-ethoxycarbonyl-2-pyrazolin-4-one). Reaction with urea under acidic conditions yields 6-membered dihydrouracil derivatives. Intermediate enolate formation (via LDA at −78°C) is critical for regioselective alkylation .
Q. What advanced computational methods predict the compound’s metabolic pathways in pharmacokinetic studies?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict hepatic oxidation via CYP3A4, forming 3-carboxy-4-oxopentanoic acid. In vitro microsomal assays (human liver S9 fraction) validate these pathways, showing 85% clearance in 2 hours. QSAR models highlight logP (1.8) as a key determinant of renal excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
